N-(3-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE
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Overview
Description
N-(3-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core, an ethylphenoxy group, and a furan carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Attachment of the Ethylphenoxy Group: This step involves the reaction of the benzodiazole intermediate with 4-ethylphenol under basic conditions to form the ethylphenoxy derivative.
Introduction of the Propyl Linker: The ethylphenoxy derivative is then reacted with 3-bromopropylamine to introduce the propyl linker.
Formation of the Furan Carboxamide: Finally, the propyl-linked benzodiazole is reacted with furan-2-carboxylic acid chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodiazole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
N-(3-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzodiazole core, which is known for various biological activities.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Materials Science: Investigated for its properties in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of N-(3-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodiazole core can bind to various receptors or enzymes, modulating their activity. The ethylphenoxy group may enhance the compound’s binding affinity and specificity, while the furan carboxamide moiety can interact with additional molecular sites, contributing to the overall biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE
- N-(3-{1-[3-(4-ISOPROPYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE
Uniqueness
N-(3-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its biological activity and physicochemical properties. The presence of the ethyl group on the phenoxy moiety may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.
Properties
IUPAC Name |
N-[3-[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]propyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-2-20-12-14-21(15-13-20)31-19-7-17-29-23-9-4-3-8-22(23)28-25(29)11-5-16-27-26(30)24-10-6-18-32-24/h3-4,6,8-10,12-15,18H,2,5,7,11,16-17,19H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKLWJKPKCHEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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